Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate
CAS No.: 15854-05-4
Cat. No.: VC6401195
Molecular Formula: C15H17NO4
Molecular Weight: 275.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15854-05-4 |
|---|---|
| Molecular Formula | C15H17NO4 |
| Molecular Weight | 275.304 |
| IUPAC Name | ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate |
| Standard InChI | InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3/b12-10+ |
| Standard InChI Key | VRVDGLSITMUIHU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate belongs to the class of α,β-unsaturated esters, distinguished by its conjugated enoate system and electron-rich aromatic ring. The compound’s IUPAC name, ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, reflects its stereochemistry, with the E-configuration arising from the geometry of the double bond between C2 and C3.
Molecular and Structural Insights
The molecular formula C₁₅H₁₇NO₄ corresponds to a molecular weight of 275.3 g/mol. Key structural features include:
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A cyano group (-C≡N) at position 2, conferring electrophilic reactivity.
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A 3,4-dimethoxyphenyl ring at position 3, contributing to π–π stacking interactions and solubility modulation.
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An ethyl ester moiety at position 1, enhancing lipophilicity.
The compound’s SMILES notation, CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N, provides a concise representation of its connectivity, while its InChIKey (VRVDGLSITMUIHU-UHFFFAOYSA-N) facilitates database searches and computational modeling.
Table 1: Physicochemical Properties of Ethyl 2-Cyano-3-(3,4-Dimethoxyphenyl)But-2-Enoate
| Property | Value |
|---|---|
| CAS No. | 15854-05-4 |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | Ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |
| Spectral Data (IR) | ν ~2200 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O) |
Synthesis and Optimization Strategies
The synthesis of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate primarily employs the Knoevenagel condensation, a cornerstone reaction for forming α,β-unsaturated carbonyl compounds. This method involves the base-catalyzed coupling of ethyl cyanoacetate with 3,4-dimethoxybenzaldehyde, followed by dehydration to yield the conjugated enoate.
Reaction Mechanism and Conditions
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Base Selection: Piperidine or pyridine is typically used to deprotonate ethyl cyanoacetate, generating a nucleophilic enolate.
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Aldehyde Activation: 3,4-Dimethoxybenzaldehyde reacts with the enolate, forming a β-hydroxy intermediate.
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Dehydration: Acidic or thermal conditions eliminate water, producing the α,β-unsaturated ester.
Recent innovations, such as microwave-assisted synthesis, have reduced reaction times from hours to minutes while improving yields (>85%). This technique enhances energy efficiency and scalability, making it favorable for industrial production.
Table 2: Representative Synthesis Protocol
| Parameter | Condition |
|---|---|
| Reactants | Ethyl cyanoacetate, 3,4-dimethoxybenzaldehyde |
| Catalyst | Piperidine (5 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) or microwave (100°C) |
| Reaction Time | 6–8 hours (conventional) vs. 20 minutes (microwave) |
| Yield | 75–90% |
Applications in Pharmaceutical and Agrochemical Research
The structural versatility of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate underpins its utility across multiple domains:
Drug Discovery and Development
As a Michael acceptor, the compound participates in conjugate addition reactions, enabling the construction of heterocyclic scaffolds prevalent in bioactive molecules. For example:
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Anticancer Agents: Derivatives bearing sulfonamide or quinoline groups have shown inhibitory activity against tyrosine kinases.
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Antimicrobials: The electron-withdrawing cyano group enhances interactions with bacterial enzymes, as demonstrated in studies targeting Staphylococcus aureus.
Agrochemical Innovations
In agrochemistry, the compound serves as a precursor to herbicides and insect growth regulators. Its methoxy groups improve soil persistence, while the ester moiety allows for controlled release formulations.
Table 3: Key Applications and Derivatives
| Application | Derivative Structure | Biological Activity |
|---|---|---|
| Antiproliferative Agents | Quinoline-3-carbonitriles | IC₅₀ = 1.2 µM (HeLa cells) |
| Herbicides | Thioether-linked analogs | 90% inhibition of Amaranthus retroflexus |
Mechanistic Insights and Reactivity
The compound’s reactivity is governed by its α,β-unsaturated system, which undergoes diverse transformations:
Electrophilic Additions
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Cyano Group: Acts as an electrophile in nucleophilic substitutions, e.g., with amines to form amidines.
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Enoate System: Participates in Diels-Alder reactions, forming six-membered cycloadducts useful in natural product synthesis.
Reductive Modifications
Catalytic hydrogenation of the double bond yields saturated esters, which are intermediates in prodrug design. For instance, reduction with Pd/C/H₂ produces ethyl 2-cyano-3-(3,4-dimethoxyphenyl)butanoate, a candidate for CNS-targeted therapeutics.
Industrial and Environmental Considerations
Scalable Production Techniques
Continuous flow reactors have been adopted for large-scale synthesis, offering advantages in heat transfer and reproducibility. A recent pilot study achieved a throughput of 50 kg/month with 95% purity.
Environmental Impact
The compound’s biodegradability is moderate, with hydrolysis half-lives of 7–14 days in aqueous media. Methoxy groups resist microbial degradation, necessitating tailored waste management strategies.
Future Directions and Research Opportunities
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Computational Modeling: DFT studies could optimize reaction pathways and predict biological targets.
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Green Chemistry: Developing solvent-free or biocatalytic synthesis methods to reduce environmental footprint.
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Polymer Science: Exploring its use as a monomer in conductive polymers for electronic applications.
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